molecular formula C17H16ClN5OS B12143269 N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143269
M. Wt: 373.9 g/mol
InChI Key: ZSTNVDPHUXIVTG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-methylphenyl group, a pyridinyl-triazolyl group, and a sulfanyl-acetamide linkage, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylphenylamine, 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole, and acetic anhydride. The synthesis process may involve the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile derivative.

    Coupling Reaction: The triazole derivative is then coupled with 3-chloro-2-methylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation of the coupled product using acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group and a methyl group attached to a benzene ring.

    Phenolic Compounds: Compounds containing a phenol group, known for their antioxidant properties.

Uniqueness

N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a chloro-methylphenyl group, a pyridinyl-triazolyl group, and a sulfanyl-acetamide linkage. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16ClN5OS/c1-11-13(18)4-3-5-14(11)20-15(24)10-25-17-22-21-16(23(17)2)12-6-8-19-9-7-12/h3-9H,10H2,1-2H3,(H,20,24)

InChI Key

ZSTNVDPHUXIVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

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